

# Mechanism of BINOL-Phosphoric Acid Catalyzed Reactions: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism, applications, and experimental protocols for **BINOL**-phosphoric acid (BPA) catalyzed reactions. Chiral **BINOL**-derived phosphoric acids have emerged as a powerful class of Brønsted acid organocatalysts, enabling a wide range of enantioselective transformations crucial for the synthesis of complex molecules in pharmaceutical and academic research.[1][2]

# Application Notes General Mechanism of Catalysis

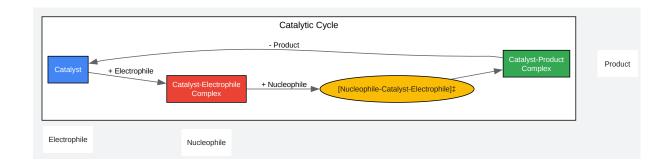
**BINOL**-phosphoric acids are versatile catalysts that can operate through several activation modes, primarily as Brønsted acids.[2] The fundamental principle involves the activation of an electrophile by protonation, which lowers its Lowest Unoccupied Molecular Orbital (LUMO) and enhances its reactivity towards a nucleophile.[2]

A key feature of many BPA-catalyzed reactions is the concept of bifunctional catalysis. The phosphoric acid moiety possesses both a Brønsted acidic proton (P-OH) and a Lewis basic phosphoryl oxygen (P=O). This allows the catalyst to simultaneously activate both the electrophile and the nucleophile, leading to a highly organized transition state and excellent stereocontrol.[3] For instance, in the hydrophosphorylation of aldimines, the acidic proton activates the imine while the phosphoryl oxygen activates the phosphite nucleophile.[3]



Computational studies, often employing Density Functional Theory (DFT) and ONIOM methods, have been instrumental in elucidating the intricate details of the transition states.[4][5] [6] These studies have revealed that non-covalent interactions, such as hydrogen bonding and steric hindrance from the bulky 3,3'-substituents on the **BINOL** backbone, play a crucial role in dictating the enantioselectivity of the reaction.[7] The choice of these substituents is critical, as their size and electronic properties can significantly influence the catalytic activity and stereochemical outcome.[7]

## Catalytic Cycle of a Generic BINOL-Phosphoric Acid Catalyzed Reaction



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Caption: Generalized catalytic cycle for a **BINOL**-phosphoric acid catalyzed reaction.

### **Key Applications**

**BINOL**-phosphoric acids have been successfully applied to a diverse array of asymmetric transformations. Some of the most significant applications include:

Mannich Reaction: The enantioselective addition of a carbon nucleophile to an imine. This
reaction is a cornerstone for the synthesis of chiral β-amino carbonyl compounds, which are
prevalent in natural products and pharmaceuticals.[8] Both two-component and threecomponent Mannich reactions have been developed with high efficiency.[8]



- Transfer Hydrogenation: The reduction of imines and other unsaturated compounds using a hydride source like Hantzsch esters.[9] This organocatalytic method provides a valuable metal-free alternative for the synthesis of chiral amines.[9]
- Pictet-Spengler Reaction: The cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or β-carboline scaffold. This reaction is of great importance in the synthesis of alkaloids and related natural products. Mechanistic studies have highlighted the role of the catalyst in stabilizing the N-acyliminium ion intermediate.[10][11] [12]
- Diels-Alder Reaction: A powerful [4+2] cycloaddition to form six-membered rings with high stereocontrol. Chiral phosphoric acids can activate dienophiles towards reaction with dienes, leading to enantioenriched cyclic products.[13][14]
- Reductive Amination: A one-pot procedure for the synthesis of amines from ketones or aldehydes and an amine source, coupled with a reduction step.[1][15]

#### **Data Presentation**

Table 1: Substrate Scope in the Asymmetric Reductive Amination of Quinolines[16]



Entry	Ketone	Amine	Product	Yield (%)	ee (%)
1	1-(quinolin-2- yl)ethan-1- one	p-anisidine	5a	95	92
2	1-(6- methoxyquin olin-2- yl)ethan-1- one	p-anisidine	5b	96	94
3	1-(6- chloroquinolin -2-yl)ethan-1- one	p-anisidine	5c	93	91
4	1-(7- fluoroquinolin -2-yl)ethan-1- one	p-anisidine	5d	92	90
5	1-(8- methylquinoli n-2-yl)ethan- 1-one	p-anisidine	5e	94	93

Reaction conditions: Ketone (0.1 mmol), amine (0.12 mmol), (S)-SPA6 (5 mol%), pinacolborane (0.2 mmol) in solvent at specified temperature and time.

# Table 2: Enantioselective Mannich Reaction of Cyclic N-Acyl Ketimines with Cyclic Enones[17]



Entry	Ketimin e Precurs or (1)	Enone (2)	Catalyst (mol%)	Product	Yield (%)	dr	ee (%)
1	3- hydroxy- 2- phenyliso indolin-1- one	Cyclopen t-2-en-1- one	PA4e (10)	3a	85	>95:5	95
2	3- hydroxy- 2- phenyliso indolin-1- one	Cyclohex -2-en-1- one	PA4e (10)	3b	82	>95:5	92
3	3- hydroxy- 2-(4- methoxy phenyl)is oindolin- 1-one	Cyclopen t-2-en-1- one	PA4e (10)	3c	88	>95:5	96
4	3- hydroxy- 2-(4- chloroph enyl)isoin dolin-1- one	Cyclopen t-2-en-1- one	PA4e (10)	3d	80	>95:5	94

Reaction conditions: 1 (0.35 mmol), 2 (0.53 mmol), (Boc)2O (20 mol%), catalyst in EtOAc (2.0 mL) at 110  $^{\circ}$ C for 3 days.[16]



## **Experimental Protocols**

### Protocol 1: Asymmetric Transfer Hydrogenation of an Imine

This protocol is a general procedure based on the work of Rueping and coworkers for the enantioselective reduction of imines using a **BINOL**-phosphoric acid catalyst and a Hantzsch ester.[1]

#### Materials:

- Imine (1.0 equiv)
- (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (1-5 mol%)
- Hantzsch ester (1.2 equiv)
- Toluene (or other suitable solvent)
- Anhydrous sodium sulfate
- Standard laboratory glassware and stirring equipment

#### Procedure:

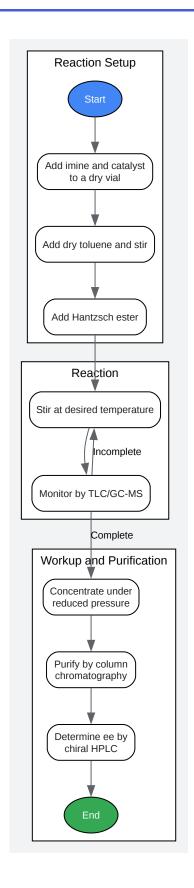
- To a dry reaction vial equipped with a magnetic stir bar, add the imine (e.g., 0.2 mmol) and the (R)-TRIP catalyst (e.g., 0.002 mmol, 1 mol%).
- Add dry toluene (e.g., 1.0 mL) and stir the mixture at room temperature for 10 minutes.
- Add the Hantzsch ester (e.g., 0.24 mmol) to the reaction mixture.
- Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or GC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.



- Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amine.
- Determine the enantiomeric excess by chiral HPLC analysis.

# **Experimental Workflow for Asymmetric Transfer Hydrogenation**





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Caption: A typical experimental workflow for **BINOL**-phosphoric acid catalyzed asymmetric transfer hydrogenation.

### **Protocol 2: Asymmetric Pictet-Spengler Reaction**

This protocol is a generalized procedure for the enantioselective Pictet-Spengler reaction to form  $\beta$ -carbolines, based on published methodologies.[10][11][12]

#### Materials:

- Tryptamine derivative (1.0 equiv)
- Aldehyde or ketone (1.1 equiv)
- (R)-3,3'-Bis(triphenylsilyl)-**BINOL** phosphoric acid (5-10 mol%)
- Dichloromethane (or other suitable solvent)
- Molecular sieves (4 Å)
- Anhydrous sodium sulfate
- Standard laboratory glassware and stirring equipment

#### Procedure:

- To a flame-dried round-bottom flask containing a magnetic stir bar and activated 4 Å
  molecular sieves, add the tryptamine derivative (e.g., 0.5 mmol) and the chiral phosphoric
  acid catalyst (e.g., 0.025 mmol, 5 mol%).
- Add anhydrous dichloromethane (e.g., 5.0 mL) and stir the suspension at room temperature for 15 minutes.
- Add the aldehyde or ketone (e.g., 0.55 mmol) to the mixture.
- Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.
- Filter the reaction mixture through a pad of Celite and wash with dichloromethane.



- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched product.
- Determine the enantiomeric excess by chiral HPLC analysis.

This document provides a foundational understanding and practical guidance for utilizing **BINOL**-phosphoric acid catalysts. For specific applications, optimization of reaction conditions, including catalyst selection, solvent, temperature, and substrate-to-catalyst ratio, is often necessary to achieve the best results.

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